Diphenyl 1-piperidinylphosphonate
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Overview
Description
Diphenyl 1-piperidinylphosphonate is an organophosphorus compound with the molecular formula C17H20NO3P. It is known for its unique structure, which includes a piperidine ring bonded to a phosphonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diphenyl 1-piperidinylphosphonate can be synthesized through various methods. One common approach involves the reaction of diphenylphosphinic chloride with piperidine under controlled conditions. The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, with careful control of temperature and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Diphenyl 1-piperidinylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products: The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted phosphonates .
Scientific Research Applications
Diphenyl 1-piperidinylphosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diphenyl 1-piperidinylphosphonate involves its interaction with various molecular targets. In biological systems, it can act as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. The compound’s phosphonate group allows it to bind to metal ions, which can modulate enzyme activity and other biochemical pathways .
Comparison with Similar Compounds
Diphenylphosphite: Similar in structure but lacks the piperidine ring.
Diethyl phenylphosphonate: Contains ethyl groups instead of phenyl groups.
Dimethylphosphite: Contains methyl groups instead of phenyl groups.
Uniqueness: Diphenyl 1-piperidinylphosphonate is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C17H20NO3P |
---|---|
Molecular Weight |
317.32 g/mol |
IUPAC Name |
1-diphenoxyphosphorylpiperidine |
InChI |
InChI=1S/C17H20NO3P/c19-22(18-14-8-3-9-15-18,20-16-10-4-1-5-11-16)21-17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2 |
InChI Key |
FEFQSANAAZUCLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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